molecular formula C13H21NO3S B14264987 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 132327-75-4

3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid

Cat. No.: B14264987
CAS No.: 132327-75-4
M. Wt: 271.38 g/mol
InChI Key: TXQPLORYYXKNGC-UHFFFAOYSA-N
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Description

3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenyl ethylamine and propane-1-sulfonic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-phosphonic acid: Similar structure but with a phosphonic acid group.

Uniqueness

3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is desired.

Properties

CAS No.

132327-75-4

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

3-[2-(3,5-dimethylphenyl)ethylamino]propane-1-sulfonic acid

InChI

InChI=1S/C13H21NO3S/c1-11-8-12(2)10-13(9-11)4-6-14-5-3-7-18(15,16)17/h8-10,14H,3-7H2,1-2H3,(H,15,16,17)

InChI Key

TXQPLORYYXKNGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCNCCCS(=O)(=O)O)C

Origin of Product

United States

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